molecular formula C13H15NOS B7587125 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol

2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol

Cat. No. B7587125
M. Wt: 233.33 g/mol
InChI Key: KFMWUXGMWPADDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol, also known as TME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TME is a chiral molecule, meaning that it has two enantiomers that have different properties.

Mechanism of Action

2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol acts as a selective serotonin reuptake inhibitor (SSRI), meaning that it prevents the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been shown to have a number of biochemical and physiological effects. In animal studies, 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help improve mood and reduce anxiety. 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has also been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol is that it has low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol research. One area of interest is the development of new 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol derivatives with improved pharmacological properties. Another area of interest is the use of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol in the development of new materials, such as liquid crystals and polymers. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol and its potential applications in the treatment of various diseases.

Synthesis Methods

2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol can be synthesized by reacting 2-bromo-4-(thiophen-2-ylmethylamino)benzene with sodium borohydride in ethanol. The resulting product is then treated with hydrochloric acid to obtain 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol. This synthesis method has been optimized to produce high yields of 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol with high purity.

Scientific Research Applications

2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been studied extensively for its potential applications in various fields. In medicinal chemistry, 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other neurological disorders. In addition, 2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

2-[4-(thiophen-2-ylmethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-8-7-11-3-5-12(6-4-11)14-10-13-2-1-9-16-13/h1-6,9,14-15H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMWUXGMWPADDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((Thiophen-2-ylmethyl)amino)phenyl)ethan-1-ol

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